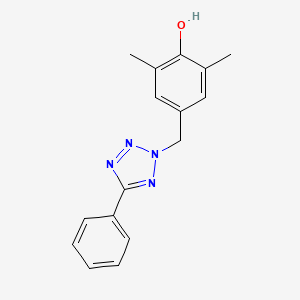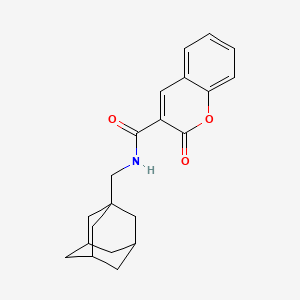![molecular formula C14H13F3N4O3 B11503053 N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide](/img/structure/B11503053.png)
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,5-Dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamid ist eine komplexe organische Verbindung mit der Summenformel C14H13F3N4O3 . Diese Verbindung zeichnet sich durch eine einzigartige Struktur aus, die eine Cyclopropancarboxamid-Gruppe, eine Trifluormethyl-Gruppe und eine Pyridinylmethyl-Gruppe umfasst, die an einen Imidazolidinyl-Ring gebunden sind. Ihr Molekulargewicht beträgt etwa 342,27 Da .
Herstellungsmethoden
Die Synthese von N-[2,5-Dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamid umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Imidazolidinylrings: Dieser Schritt beinhaltet die Reaktion eines geeigneten Amins mit einer Carbonylverbindung unter sauren oder basischen Bedingungen, um den Imidazolidinylring zu bilden.
Einführung der Trifluormethylgruppe: Dies kann durch die Reaktion des Imidazolidinyl-Zwischenprodukts mit einem Trifluormethylierungsmittel wie Trifluormethyljodid oder Trifluormethylsulfonat erreicht werden.
Anlagerung der Pyridinylmethylgruppe: Dieser Schritt beinhaltet die Reaktion des trifluormethylierten Imidazolidinyl-Zwischenprodukts mit einem Pyridinylmethylhalogenid unter basischen Bedingungen.
Bildung der Cyclopropancarboxamidgruppe: Dieser letzte Schritt beinhaltet die Reaktion des pyridinylmethylierten Zwischenprodukts mit Cyclopropancarbonsäure oder deren Derivaten unter sauren oder basischen Bedingungen.
Chemische Reaktionsanalyse
N-[2,5-Dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden, was zur Bildung reduzierter Derivate führt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Pyridinylmethylgruppe, unter Verwendung von Nukleophilen wie Aminen oder Thiolen unter basischen Bedingungen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Incorporation of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Cyclopropane Carboxamide Formation: The final step involves the formation of the cyclopropane carboxamide group through a cyclopropanation reaction, followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOPROPANECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2,5-Dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird in biochemischen Studien verwendet, um Enzym-Substrat-Wechselwirkungen und Protein-Ligand-Bindung zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von N-[2,5-Dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung bindet an diese Zielstrukturen durch nicht-kovalente Wechselwirkungen wie Wasserstoffbrückenbindungen, Van-der-Waals-Kräfte und hydrophobe Wechselwirkungen. Diese Bindung kann die Aktivität des Ziels modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen molekularen Wege, die beteiligt sind, hängen vom spezifischen Ziel und dem Kontext der Studie ab .
Wirkmechanismus
The mechanism of action of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-[2,5-Dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
N-[2,5-Dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl]acetamid: Diese Verbindung hat einen ähnlichen Imidazolidinylring und eine Trifluormethylgruppe, unterscheidet sich jedoch in den Substituenten, die an den Ring gebunden sind.
2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoat: Diese Verbindung weist einen Pyrrolidinylring und eine Tetrazinylgruppe auf, wodurch sie strukturell verwandt, aber funktionell unterschiedlich ist.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitril: Diese Verbindung weist einen Pyrrolidinylring und eine Benzonitrilgruppe auf, die einen anderen chemischen Kontext für ähnliche funktionelle Gruppen bieten.
Eigenschaften
Molekularformel |
C14H13F3N4O3 |
|---|---|
Molekulargewicht |
342.27 g/mol |
IUPAC-Name |
N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H13F3N4O3/c15-14(16,17)13(19-10(22)9-3-4-9)11(23)21(12(24)20-13)7-8-2-1-5-18-6-8/h1-2,5-6,9H,3-4,7H2,(H,19,22)(H,20,24) |
InChI-Schlüssel |
AHQQHWWEWDJAKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-3-{[(4-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B11502973.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11502977.png)


![5-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B11502990.png)
![Ethyl 5-[({[4-chloro-3-(phenylcarbamoyl)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B11503011.png)
![5-(2-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11503014.png)

![N-[2-(Adamantan-1-yloxy)ethyl]-2,4-dichloro-5-methylbenzene-1-sulfonamide](/img/structure/B11503033.png)
![3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11503039.png)
![Ethyl 4-({[2-(adamantan-1-YL)ethyl]carbamothioyl}amino)benzoate](/img/structure/B11503045.png)
![2-acetyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-5-phenylcyclohex-2-en-1-one](/img/structure/B11503056.png)
![Ethanone, 2-(5,7-bisethylamino-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-ylsulfanyl)-1-(4-methoxyphenyl)-](/img/structure/B11503058.png)
![N-[(Adamantan-1-YL)methyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11503064.png)
